Tamoxifen methiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

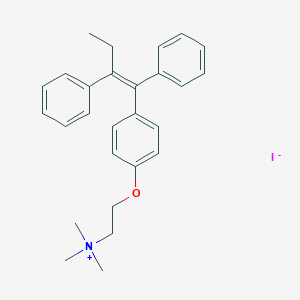

Tamoxifen methiodide is a quaternized derivative of tamoxifen, a well-known selective estrogen receptor modulator. This compound has been studied for its anticancer properties, particularly in breast cancer treatment. This compound is characterized by its permanent positive charge, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to tamoxifen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tamoxifen methiodide typically involves the quaternization of tamoxifen. One common method includes the reaction of tamoxifen with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like potassium carbonate to facilitate the quaternization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen methiodide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of de-methylated products.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Tamoxifen methiodide has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.

Biology: Investigated for its effects on cellular processes and as a tool for studying estrogen receptor signaling pathways.

Medicine: Primarily researched for its anticancer properties, particularly in breast cancer treatment.

Mechanism of Action

Tamoxifen methiodide exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factors and an increase in sex hormone-binding globulin. The compound’s permanent positive charge reduces its ability to cross the blood-brain barrier, resulting in lower central nervous system activity and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Tamoxifen: The parent compound, widely used in breast cancer treatment.

Endoxifen: A potent metabolite of tamoxifen with similar estrogen receptor modulating activity.

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with high affinity for estrogen receptors

Uniqueness

Tamoxifen methiodide is unique due to its permanent positive charge, which significantly alters its pharmacokinetics and pharmacodynamics. This modification results in lower brain uptake and reduced estrogenic activity in the uterus, making it a potentially safer alternative for long-term use in cancer therapy .

Biological Activity

Tamoxifen methiodide (TMI) is a quaternized derivative of tamoxifen, which is primarily recognized for its role as a selective estrogen receptor modulator (SERM) in breast cancer treatment. Unlike its parent compound, TMI exhibits distinct biological activities and pharmacokinetic properties that make it a subject of interest in cancer research.

This compound operates through several mechanisms:

- Estrogen Receptor Modulation : TMI binds to estrogen receptors but demonstrates significantly lower estrogenic activity in the uterus compared to tamoxifen, suggesting a potentially reduced risk of uterine cancer .

- Tumoricidal Activity : TMI has shown substantial dose-dependent tumoricidal effects against MCF-7 human breast cancer cells implanted in nude mice, achieving a mean tumor size reduction of approximately 60% over six weeks .

- Limited Brain Uptake : One of the notable pharmacokinetic properties of TMI is its very low brain uptake compared to tamoxifen, which may reduce central nervous system side effects associated with tamoxifen therapy .

In Vivo Studies

A study evaluated the anticancer action of TMI in a breast cancer model. The results indicated that TMI exhibited rapid onset tumoricidal activity, effectively reducing tumor size in treated mice. The study highlighted the potential for TMI to be developed as a therapeutic agent with fewer side effects related to estrogenic activity in non-target tissues .

Comparative Efficacy

In comparison to tamoxifen, TMI's lower estrogenic activity suggests it may offer therapeutic benefits without some of the adverse effects associated with traditional tamoxifen therapy. For instance, while tamoxifen is linked to an increased risk of uterine cancer, TMI's reduced estrogenicity could mitigate this risk .

Case Studies and Clinical Implications

Case Study: Efficacy in Tamoxifen-Resistant Breast Cancer

A cross-sectional study investigated the metabolic and hypoxic pathways associated with tamoxifen resistance in breast cancer patients. While this study primarily focused on tamoxifen, it underscores the importance of exploring alternative compounds like TMI for patients who exhibit resistance to standard treatments. The identification of biomarkers related to resistance may help tailor therapies involving TMI for better outcomes .

Data Summary

| Characteristic | Tamoxifen | This compound (TMI) |

|---|---|---|

| Estrogenic Activity | Moderate | Low |

| Tumor Reduction (MCF-7) | Variable | 60% reduction over 6 weeks |

| Brain Uptake | Higher | Very low |

| Uterine Cancer Risk | Increased | Reduced |

Properties

CAS No. |

107256-99-5 |

|---|---|

Molecular Formula |

C27H32INO |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |

InChI Key |

PXJJOGITBQXZEQ-JTHROIFXSA-M |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |

Synonyms |

tamoxifen methiodide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.